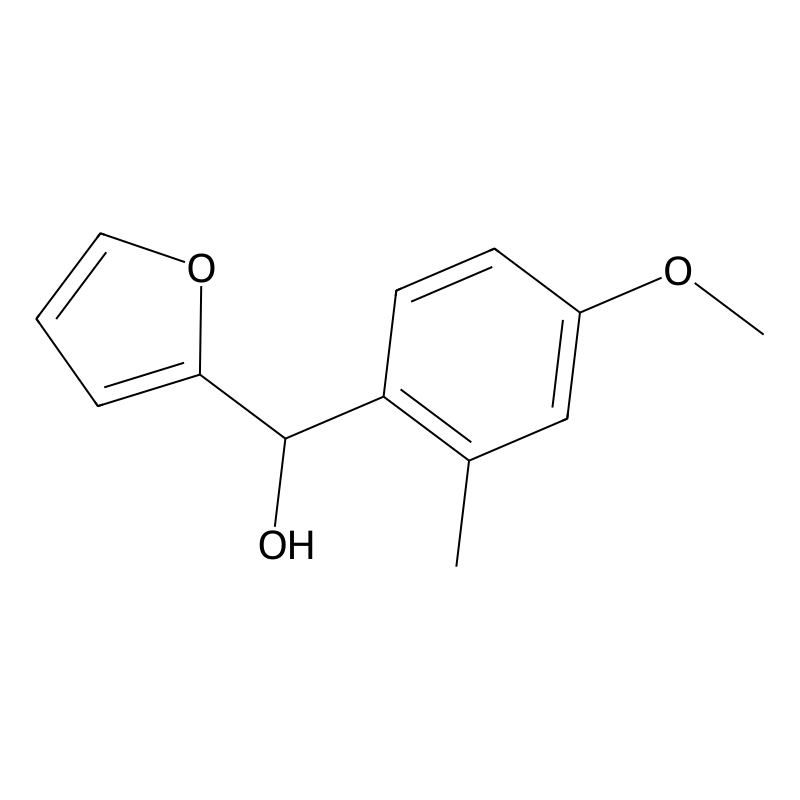

2-Furyl-(4-methoxy-2-methylphenyl)methanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Furyl-(4-methoxy-2-methylphenyl)methanol is an organic compound characterized by its unique structure, which includes a furan ring and a methanol group attached to a substituted phenyl ring. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: It can be reduced to form alcohols or alkanes, depending on the reducing agent used.

- Substitution Reactions: The methanol group can participate in substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Synthesis of 2-furyl-(4-methoxy-2-methylphenyl)methanol can be achieved through various methods:

- Direct Coupling: The synthesis may involve the direct coupling of 2-furylmethanol with 4-methoxy-2-methylphenyl derivatives under suitable reaction conditions.

- Grignard Reaction: Another method could involve the use of Grignard reagents derived from 4-methoxy-2-methylphenyl bromide to react with furan derivatives.

- Hydroxymethylation: Hydroxymethylation of appropriate furan or phenolic precursors could also lead to the desired compound.

These methods often require careful control of reaction conditions to optimize yield and purity.

The applications of 2-furyl-(4-methoxy-2-methylphenyl)methanol span several domains:

- Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its structural motifs that are common in bioactive molecules.

- Organic Synthesis: The compound can act as an intermediate in the synthesis of more complex organic compounds.

- Material Science: Its unique chemical properties may allow it to be used in developing specialty chemicals or materials.

Interaction studies involving 2-furyl-(4-methoxy-2-methylphenyl)methanol focus on its ability to bind and interact with various biomolecules. These studies often utilize techniques like:

- Molecular Docking: To predict how the compound interacts with specific protein targets.

- Spectroscopic Methods: Such as NMR and IR spectroscopy to analyze binding interactions.

These interactions may reveal insights into the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-furyl-(4-methoxy-2-methylphenyl)methanol, including:

- Furan-2-yl-(4-methoxyphenyl)methanol

- Furan-2-yl-(3,5-dimethylphenyl)methanol

- 4-Methoxy-2-methylphenol

Comparison TableCompound Name Structural Features Unique Properties 2-Furyl-(4-methoxy-2-methylphenyl)methanol Furan ring + methanol + substituted phenyl Potential bioactivity; unique furan substitution Furan-2-yl-(4-methoxyphenyl)methanol Furan ring + methoxy-substituted phenol Lacks methyl substitution on phenol Furan-2-yl-(3,5-dimethylphenyl)methanol Furan ring + dimethyl-substituted phenol Increased hydrophobicity due to methyl groups 4-Methoxy-2-methylphenol Simple phenolic structure without furan Commonly used in industry; less complex

Uniqueness

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Furyl-(4-methoxy-2-methylphenyl)methanol | Furan ring + methanol + substituted phenyl | Potential bioactivity; unique furan substitution |

| Furan-2-yl-(4-methoxyphenyl)methanol | Furan ring + methoxy-substituted phenol | Lacks methyl substitution on phenol |

| Furan-2-yl-(3,5-dimethylphenyl)methanol | Furan ring + dimethyl-substituted phenol | Increased hydrophobicity due to methyl groups |

| 4-Methoxy-2-methylphenol | Simple phenolic structure without furan | Commonly used in industry; less complex |

The uniqueness of 2-furyl-(4-methoxy-2-methylphenyl)methanol lies in its combination of a furan ring with a specific methoxy-substituted phenolic structure. This combination may confer distinct chemical reactivity and biological activity compared to its analogs, making it a valuable candidate for further research and application development.